Cas no 62346-12-7 (DopaMine 4-O-β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate)

DopaMine 4-O-β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate is a specialized compound with potential applications in drug discovery and research. It features a unique structure that enhances its stability and solubility, making it suitable for complex biochemical assays. This compound offers high purity and specificity, facilitating accurate and reliable results in studies involving dopamine metabolism and related pathways.
DopaMine 4-O-β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate structure
62346-12-7 structure
商品名:DopaMine 4-O-β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate
CAS番号:62346-12-7
MF:C23H31NO13
メガワット:529.491148233414
CID:1061042
PubChem ID:169439343

DopaMine 4-O-β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate 化学的及び物理的性質

名前と識別子

    • Dopamine 4-O-β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate
    • Dopamine 4-O-beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate
    • 62346-12-7
    • 4-(2-Aminoethyl)-2-hydroxyphenyl beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate
    • DopaMine 4-O-β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate
    • インチ: 1S/C21H27NO11.C2H4O2/c1-10(23)29-16-17(30-11(2)24)19(31-12(3)25)21(33-18(16)20(27)28-4)32-15-6-5-13(7-8-22)9-14(15)26;1-2(3)4/h5-6,9,16-19,21,26H,7-8,22H2,1-4H3;1H3,(H,3,4)/t16-,17-,18-,19+,21+;/m0./s1
    • InChIKey: FZKDCGQVFXCTFK-REJVXUJSSA-N
    • ほほえんだ: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1C(=O)OC)OC(C)=O)OC(C)=O)OC(C)=O)OC1C=CC(CCN)=CC=1O.OC(C)=O

計算された属性

  • せいみつぶんしりょう: 529.17954004g/mol
  • どういたいしつりょう: 529.17954004g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 14
  • 重原子数: 37
  • 回転可能化学結合数: 12
  • 複雑さ: 745
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 207Ų

じっけんとくせい

  • ようかいど: Methanol, Partial in Chloroform, Dichloromethane and Ethyl Acetate

DopaMine 4-O-β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate セキュリティ情報

  • ちょぞうじょうけん:Refrigerator

DopaMine 4-O-β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AN HUI ZE SHENG Technology Co., Ltd.
D533800-5mg
Dopamine 4-O-β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate
62346-12-7
5mg
¥1800.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
D533800-50mg
Dopamine 4-O-β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate
62346-12-7
50mg
¥14400.00 2023-09-15
TRC
D533800-5mg
Dopamine 4-O-b-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate
62346-12-7
5mg
$ 201.00 2023-09-07
TRC
D533800-50mg
Dopamine 4-O-b-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate
62346-12-7
50mg
$ 1608.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-496316-5 mg
Dopamine 4-O-β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate,
62346-12-7
5mg
¥2,858.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-496316-5mg
Dopamine 4-O-β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate,
62346-12-7
5mg
¥2858.00 2023-09-05

DopaMine 4-O-β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate 関連文献

DopaMine 4-O-β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetateに関する追加情報

DopaMine 4-O-β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate: A Comprehensive Overview

DopaMine 4-O-β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate (CAS No: 62346-12-7) is a sophisticated glycosylated derivative with significant implications in the field of chemical and biomedical research. This compound, characterized by its intricate structure, has garnered attention for its potential applications in drug development and therapeutic interventions. The molecular architecture of this compound includes a DopaMine core linked to a β-D-Glucopyranosiduronic Acid moiety, further modified by methyl ester and triacetate groups. Such structural features endow it with unique chemical properties that make it a subject of intense study.

The synthesis and characterization of DopaMine 4-O-β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate involve meticulous chemical processes that require precise control over reaction conditions and reagent selection. The presence of multiple functional groups, including hydroxyl, ester, and acetyl moieties, necessitates careful optimization to achieve high yields and purity. Advanced spectroscopic techniques such as NMR, mass spectrometry, and X-ray crystallography are employed to elucidate the structural details of this compound. These methods provide critical insights into the conformational preferences and interactions of the molecule, which are essential for understanding its biological activity.

Recent research has highlighted the potential of glycosylated derivatives like DopaMine 4-O-β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate in modulating biological pathways. The β-D-Glucopyranosiduronic Acid component is known to influence the solubility and bioavailability of therapeutic agents, making it a valuable scaffold for drug design. Studies have demonstrated that such glycosides can enhance the stability of bioactive molecules and improve their interaction with biological targets. For instance, modifications at the methyl ester and triacetate positions can fine-tune the pharmacokinetic properties of the compound, potentially leading to more effective drug formulations.

The role of DopaMine in this compound is particularly noteworthy. DopaMine is a precursor to dopamine, a neurotransmitter involved in various physiological processes such as motivation, reward, and motor control. By incorporating DopaMine into a glycosylated framework, researchers aim to exploit its biological significance while enhancing its pharmacological profile. Preliminary studies suggest that DopaMine 4-O-β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate exhibits promising effects in models of neurodegenerative diseases. The ability to modulate dopamine signaling could pave the way for novel therapeutic strategies targeting conditions such as Parkinson's disease and Alzheimer's disease.

The chemical modifications introduced through the methyl ester and triacetate groups play a crucial role in determining the overall behavior of this compound. The esterification process enhances lipophilicity while maintaining solubility, making it suitable for various administration routes. Additionally, the presence of acetyl groups provides additional sites for interactions with biological targets, potentially increasing binding affinity and efficacy. These structural features make DopaMine 4-O-β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate a versatile molecule with broad applications in medicinal chemistry.

In vitro studies have been instrumental in evaluating the biological activity of this compound. Researchers have focused on its interactions with enzymes and receptors relevant to neurological disorders. The glycosylated moiety has been found to influence enzyme kinetics by modulating substrate binding affinity. Furthermore, the compound exhibits selective interaction with specific receptors without significant off-target effects. These findings underscore the potential of DopaMine 4-O-β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate as a lead compound for drug development.

Advances in computational chemistry have also contributed to our understanding of this compound's behavior. Molecular modeling techniques allow researchers to predict how DopaMine 4-O-β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate interacts with biological targets at an atomic level. These simulations provide valuable insights into binding modes and can guide the design of analogs with improved properties. By integrating experimental data with computational predictions, scientists can accelerate the discovery process and develop more effective therapeutic agents.

The future prospects of DopaMine 4-O-β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate are promising given its unique structural features and potential biological applications. Ongoing research aims to explore its efficacy in treating neurological disorders by optimizing its pharmacokinetic profile. Additionally,investigators are investigating its potential role in other therapeutic areas such as cancer treatment and inflammation modulation。The development of novel synthetic methodologies will further enhance accessibility,facilitating broader exploration of its applications。

In conclusion,DopaMine 4-O-β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate (CAS No:62346-12-7) represents a significant advancement in glycosylated drug design。Its intricate structure,involving multiple functional groups,makes it a versatile scaffold for developing novel therapeutic agents。The combination of experimental techniques and computational methods has provided valuable insights into its biological activity。As research continues,this compound is poised to play a crucial role in addressing some of the most challenging medical conditions。The ongoing exploration of its potential applications underscores its importance as a subject of scientific inquiry。

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD